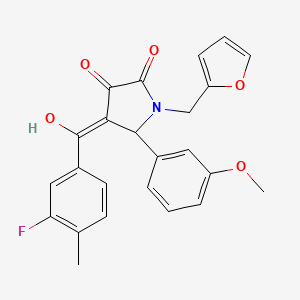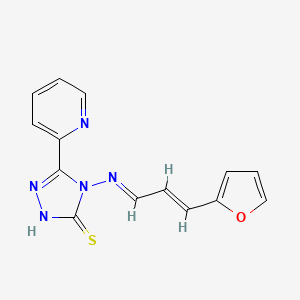
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C28H36BrN3O4 and a molecular weight of 558.521 g/mol . This compound is known for its unique structural features, which include a dodecanoylamino group, a carbohydrazonoyl group, and a bromobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the phenyl group with 2-bromobenzoic acid
Analyse Chemischer Reaktionen
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The dodecanoylamino group can interact with lipid membranes, while the carbohydrazonoyl group can form hydrogen bonds with various biomolecules. The bromobenzoate moiety can participate in halogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound has a fluorine atom instead of bromine, leading to different reactivity and properties.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: The presence of chlorine affects the compound’s chemical behavior and interactions.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Iodine substitution results in distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
769156-09-4 |
|---|---|
Molekularformel |
C28H36BrN3O4 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H36BrN3O4/c1-2-3-4-5-6-7-8-9-10-15-26(33)30-21-27(34)32-31-20-22-16-18-23(19-17-22)36-28(35)24-13-11-12-14-25(24)29/h11-14,16-20H,2-10,15,21H2,1H3,(H,30,33)(H,32,34)/b31-20+ |
InChI-Schlüssel |
VZUVRHNXHWOGSY-AJBULDERSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029068.png)
![1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde](/img/structure/B12029077.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12029088.png)
![(5Z)-3-(2-chlorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029089.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)

![Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029128.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12029132.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B12029152.png)
![N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B12029167.png)
